6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Pharmacokinetics

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) belongs to the 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in antileishmanial and kinase-inhibitor drug discovery. The compound features a bromine atom at the 6-position of the quinoline core, a 4-hydroxyphenyl group at the 2-position, and a carboxylic acid at the 4-position, yielding a molecular formula of C16H10BrNO3 with a molecular weight of 344.16 g/mol.

Molecular Formula C16H10BrNO3
Molecular Weight 344.16 g/mol
CAS No. 351443-08-8
Cat. No. B1269682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
CAS351443-08-8
Molecular FormulaC16H10BrNO3
Molecular Weight344.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O
InChIInChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
InChIKeyUGYLWYNSKRKEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) – A Brominated 2-Arylquinoline-4-Carboxylic Acid Scaffold for Targeted Medicinal Chemistry Procurement


6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) belongs to the 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in antileishmanial and kinase-inhibitor drug discovery [1]. The compound features a bromine atom at the 6-position of the quinoline core, a 4-hydroxyphenyl group at the 2-position, and a carboxylic acid at the 4-position, yielding a molecular formula of C16H10BrNO3 with a molecular weight of 344.16 g/mol . This substitution pattern endows the molecule with distinct electronic and steric properties that differentiate it from non-halogenated and regioisomeric analogs, making precise procurement of this specific CAS number critical for reproducible research outcomes.

Why 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) Cannot Be Replaced by Generic Quinoline-4-Carboxylic Acid Analogs in Research Procurement


Substituting 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with its non-brominated parent (2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, CAS 6952-34-7) or positional isomers (e.g., 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, CAS 313241-30-4) introduces significant divergence in lipophilicity, electronic distribution, and hydrogen-bonding geometry that can alter target binding, cellular permeability, and metabolic stability [1][2]. The 6-bromo substituent increases computed XLogP by approximately 0.7 log units relative to the non-brominated analog, directly impacting compound partitioning and pharmacokinetic behavior [3][4]. Even regioisomeric bromine placement (6- vs. 7-position) or hydroxyl orientation (para- vs. meta-) on the 2-phenyl ring changes the molecular electrostatic potential surface, which in silico docking studies have shown to affect binding affinity to Leishmania major N-myristoyltransferase (LmNMT) and EGFR kinase targets [1][5]. These differences cannot be compensated by simple stoichiometric adjustment, necessitating exact CAS-specific procurement.

Quantitative Differentiation Evidence for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) Versus Closest Structural Analogs


Enhanced Lipophilicity (XLogP) Compared to Non-Brominated Parent Compound

The target compound exhibits a computed XLogP of 3.7, which is 0.7 log units higher than the XLogP of 3.0 for the non-brominated analog 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7) [1][2]. This increase in lipophilicity, attributable to the 6-bromo substituent, predicts enhanced membrane permeability and potentially altered tissue distribution, a critical parameter in cell-based antileishmanial and anticancer assays where intracellular target engagement is required [3].

Lipophilicity Drug-likeness Pharmacokinetics

Identical Lipophilicity but Distinct Hydrogen-Bonding Topology Versus Meta-Hydroxy Regioisomer

The target compound (para-hydroxy) shares the same XLogP of 3.7 with its meta-hydroxy regioisomer 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 313241-30-4) [1][2]. However, the para- versus meta- orientation of the hydroxyl group on the 2-phenyl ring alters the hydrogen-bond donor/acceptor geometry and molecular electrostatic potential surface. In the 2-arylquinoline-4-carboxylic acid scaffold, in silico docking against LmNMT has demonstrated that the position of hydrogen-bonding substituents on the 2-aryl ring significantly modulates docking scores and binding pose stability [3].

Regioisomerism Molecular recognition Target selectivity

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Utility

The target compound has a molecular weight of 344.16 g/mol and contains 21 heavy atoms (C16H10BrNO3) . This is 78.90 g/mol (29.7%) heavier than the non-brominated analog 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (MW 265.26 g/mol, 20 heavy atoms) [1]. The bromine atom at the 6-position provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated parent, enabling divergent library synthesis from a single intermediate [2].

Synthetic chemistry Building block Derivatization

Class-Validated Antileishmanial Scaffold with 2-Arylquinoline-4-Carboxylic Acid Pharmacophore

The 2-arylquinoline-4-carboxylic acid chemotype, to which the target compound belongs, has been validated through integrated in silico target identification as a potential inhibitor of Leishmania major N-myristoyltransferase (LmNMT) [1]. In a systematic study of fifteen quinoline-4-carboxylic acids, the scaffold demonstrated concentration-dependent activity against L. donovani promastigotes (clinical isolate) across a range of 200 μg/mL to 1.56 μg/mL [2]. While direct IC50 data for the specific 6-bromo-2-(4-hydroxyphenyl) derivative has not been published in a head-to-head format, the in silico docking and MD simulation data for closely related 2-arylquinoline-4-carboxylic acids indicate that bromine substitution and 4-hydroxyphenyl placement contribute favorably to LmNMT binding affinity and pharmacokinetic profile relative to the clinical candidate DDD85646 [1].

Antileishmanial LmNMT inhibition Neglected tropical disease

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8)


Antileishmanial Drug Discovery: Late-Stage Lead Optimization of LmNMT Inhibitors

Procurement of this compound is justified for structure-activity relationship (SAR) studies targeting Leishmania major N-myristoyltransferase (LmNMT). The 2-arylquinoline-4-carboxylic acid scaffold has demonstrated in silico target engagement and favorable pharmacokinetic predictions relative to DDD85646 [1]. The 6-bromo substituent offers a synthetic handle for further derivatization, while the 4-hydroxyphenyl group contributes to hydrogen-bonding interactions identified in docking studies [1].

Kinase Inhibitor Medicinal Chemistry: EGFR-Targeted Quinoline Library Synthesis

The quinoline-4-carboxylic acid core is a recognized pharmacophore for EGFR tyrosine kinase inhibition [2]. The 6-bromo atom serves as a reactive site for Pd-catalyzed cross-coupling, enabling rapid parallel synthesis of diverse analogs for kinase selectivity profiling. The enhanced lipophilicity (XLogP = 3.7 vs. 3.0 for the non-brominated analog) may improve cellular permeability in EGFR-dependent cancer cell lines [3][4].

Chemical Biology Tool Compound: Target Identification by Affinity Probe Derivatization

The carboxylic acid group at the 4-position provides a conjugation site for biotin or fluorophore linkage, while the 6-bromo substituent allows independent functionalization. This orthogonal reactivity makes the compound a suitable precursor for affinity-based protein profiling (AfBPP) probes aimed at identifying the molecular targets of 2-arylquinoline-4-carboxylic acids in Leishmania or cancer proteomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.